5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group, a methylsulfonyl group, and a thiophen-2-yl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and mechanism of action in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Thiophene Substitution: The thiophen-2-yl group can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, if present, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, iodine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(phenyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
The presence of the thiophen-2-yl group in 5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole imparts unique electronic and steric properties, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-14-7-6-11(9-15(14)22-2)13-10-12(16-5-4-8-23-16)17-18(13)24(3,19)20/h4-9,13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNPMGYZLVTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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